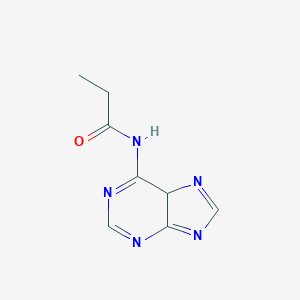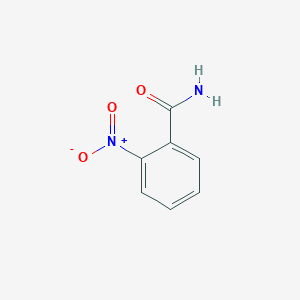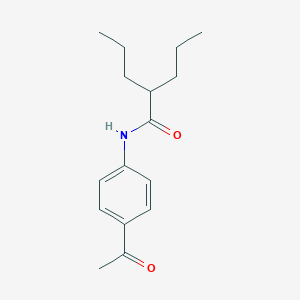
N-(4-acetylphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-propylpentanamide, also known as flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. It is a derivative of modafinil, a popular nootropic drug used for its cognitive-enhancing effects. Flmodafinil is a potent wakefulness-promoting agent, which means it can increase alertness, concentration, and motivation.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Flmodafinil increases the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in the regulation of wakefulness and arousal. Flmodafinil also enhances the activity of glutamate, a neurotransmitter involved in learning and memory. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may modulate the activity of GABA, a neurotransmitter that inhibits neural activity.
Biochemical and Physiological Effects
Flmodafinil has several biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine in the brain, which are associated with increased alertness and motivation. Flmodafinil also increases the activity of histamine, which promotes wakefulness and inhibits sleep. Additionally, N-(4-acetylphenyl)-2-propylpentanamide increases the levels of glutamate in the brain, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Flmodafinil has several advantages as a research tool. It has a long half-life, which means it can be administered once a day and still maintain its effects throughout the day. Flmodafinil also has a low potential for abuse and addiction compared to other wakefulness-promoting drugs. However, N-(4-acetylphenyl)-2-propylpentanamide has some limitations as a research tool. It is expensive to synthesize and may not be readily available in some laboratories. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of research results.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and schizophrenia. Flmodafinil may be effective in treating these disorders by increasing the levels of dopamine and norepinephrine in the brain. Another area of interest is its potential as a performance-enhancing drug in athletes and military personnel. Flmodafinil may improve cognitive and physical performance by increasing alertness and motivation. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
Flmodafinil is synthesized by the condensation of 2-dipropylamino-4-chloroacetophenone with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method yields a racemic mixture of N-(4-acetylphenyl)-2-propylpentanamide, which can be separated into its enantiomers using chiral chromatography. The chemical structure of N-(4-acetylphenyl)-2-propylpentanamide is shown in Figure 1.
Applications De Recherche Scientifique
Flmodafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with sleep disorders. Flmodafinil has also been investigated for its potential as a treatment for psychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, N-(4-acetylphenyl)-2-propylpentanamide has been studied for its potential as a performance-enhancing drug in athletes and military personnel.
Propriétés
Numéro CAS |
22179-48-2 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |
Clé InChI |
PBMAMEVDIRQQJN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
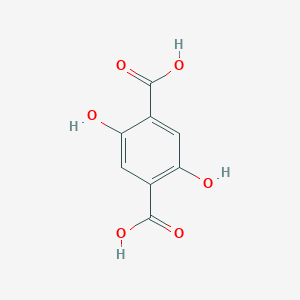
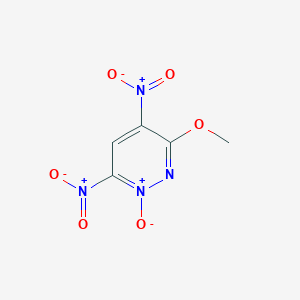
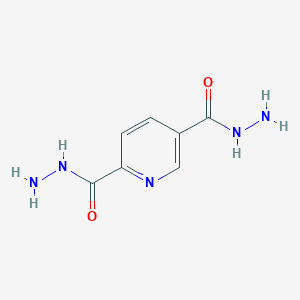
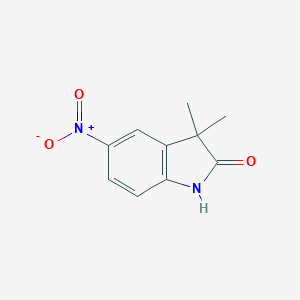
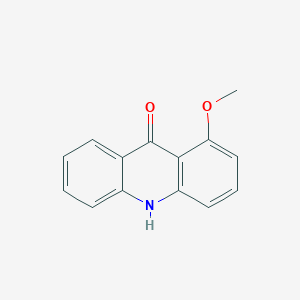
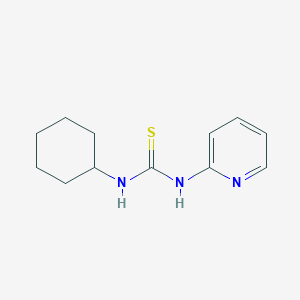
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
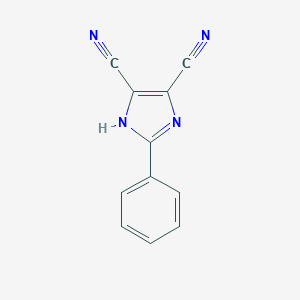
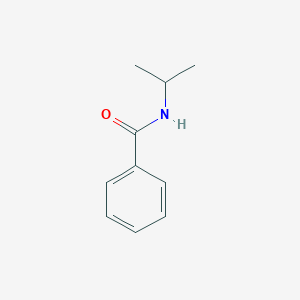
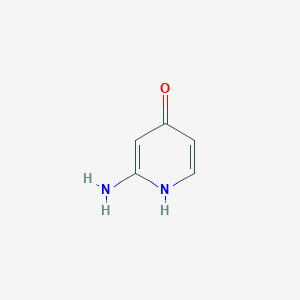
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
